molecular formula C36H56O11 B14081466 Paradrymonoside

Paradrymonoside

Cat. No.: B14081466
M. Wt: 664.8 g/mol
InChI Key: YINNEDVQUNYQEZ-BOTMRVARSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for Paradrymonoside are not well-documented. Typically, the industrial synthesis of organic compounds involves large-scale chemical reactions, purification, and quality control processes to ensure the compound’s purity and efficacy.

Chemical Reactions Analysis

Types of Reactions

Paradrymonoside can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and pH, depend on the desired reaction and the nature of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Paradrymonoside has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and effects on biological systems.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The specific mechanism of action of Paradrymonoside is not well-documented. Generally, the compound may interact with various molecular targets and pathways, influencing biological processes. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Paradrymonoside include other glycosides and organic molecules with comparable structures and properties. Examples include:

    Salicin: A glycoside with anti-inflammatory properties.

    Arbutin: A glycoside used in skin-lightening products.

Uniqueness

This compound is unique due to its specific molecular structure and potential applications in various scientific fields. Its distinct properties make it a valuable compound for research and development.

Properties

Molecular Formula

C36H56O11

Molecular Weight

664.8 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4aR,6aS,6bR,9R,10R,11R,12aR,14bS)-9-formyl-1,10,11-trihydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C36H56O11/c1-31(2)11-13-36(30(45)47-29-26(42)25(41)24(40)20(16-37)46-29)14-12-34(5)18(23(36)28(31)44)7-8-22-32(3)15-19(39)27(43)33(4,17-38)21(32)9-10-35(22,34)6/h7,17,19-29,37,39-44H,8-16H2,1-6H3/t19-,20-,21?,22?,23-,24-,25+,26-,27+,28+,29+,32+,33-,34-,35-,36+/m1/s1

InChI Key

YINNEDVQUNYQEZ-BOTMRVARSA-N

Isomeric SMILES

C[C@@]12CCC3[C@@](C1CC=C4[C@]2(CC[C@@]5([C@H]4[C@@H](C(CC5)(C)C)O)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)(C[C@H]([C@@H]([C@]3(C)C=O)O)O)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C=O)O)O)C)C)C2C1O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C

Origin of Product

United States

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